molecular formula C23H17N3O2S2 B11773291 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B11773291
M. Wt: 431.5 g/mol
InChI Key: PARJLJNHPMXQEH-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound with a molecular formula of C23H17N3O2S2 and a molecular weight of 431.53 g/mol This compound is characterized by the presence of a phenothiazine moiety linked to an oxadiazole ring through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether linkage formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Phenothiazine attachment: Finally, the phenothiazine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in electron transfer processes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine, which also contain the phenothiazine moiety.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, which share the oxadiazole ring structure.

Uniqueness

1-(10H-Phenothiazin-10-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the combination of the phenothiazine and oxadiazole moieties linked by a thioether bond. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H17N3O2S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C23H17N3O2S2/c1-15-8-2-3-9-16(15)22-24-25-23(28-22)29-14-21(27)26-17-10-4-6-12-19(17)30-20-13-7-5-11-18(20)26/h2-13H,14H2,1H3

InChI Key

PARJLJNHPMXQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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